Methyl 2-bromopyridin-4-ylcarbamate

Description

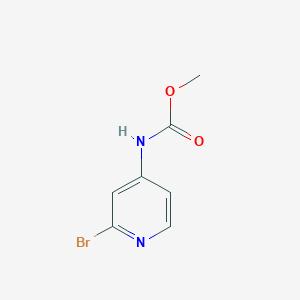

Methyl 2-bromopyridin-4-ylcarbamate is a brominated pyridine derivative functionalized with a carbamate group. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at the 2-position and a methyl carbamate group (-O(CO)NHCH₃) at the 4-position. However, the provided evidence lacks specific data on this compound’s synthesis, applications, or properties, necessitating inferences from structurally or functionally related compounds.

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

methyl N-(2-bromopyridin-4-yl)carbamate |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-5-2-3-9-6(8)4-5/h2-4H,1H3,(H,9,10,11) |

InChI Key |

IVQQWJSGSSXVTB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC(=NC=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-bromopyridin-4-ylcarbamate typically involves the reaction of 2-bromopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reactants: 2-bromopyridine and methyl isocyanate.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Product Isolation: The product is isolated by standard purification techniques, such as recrystallization or chromatography, to obtain pure this compound.

Chemical Reactions Analysis

Methyl 2-bromopyridin-4-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can lead to the formation of a corresponding amide.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. .

Scientific Research Applications

Methyl 2-bromopyridin-4-ylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in the development of inhibitors for specific enzymes or receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Mechanism of Action

The mechanism of action of Methyl 2-bromopyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Bromopyridine Derivatives

Brominated pyridines are common in pharmaceuticals and organic synthesis. For instance, 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) and BD 1008 (a dichlorophenyl-pyrrolidinylamine derivative) from share halogenated aromatic systems but differ in functional groups. Methyl 2-bromopyridin-4-ylcarbamate’s carbamate group distinguishes it from these compounds, which primarily feature amide or amine functionalities.

Methyl Esters and Carbamates

–5 highlight methyl esters (e.g., sandaracopimaric acid methyl ester, methyl salicylate) with diverse applications in resins and volatile organic compounds (VOCs). While methyl esters and carbamates both contain methoxy groups, carbamates include a urea-like (-NH(CO)O-) linkage. This difference significantly impacts polarity and stability. For example, methyl esters in plant resins () exhibit lower boiling points (~150–300°C) compared to carbamates, which typically have higher thermal stability due to hydrogen bonding .

Brominated vs. Non-Brominated Analogues

The bromine atom in this compound enhances its leaving-group capacity in nucleophilic aromatic substitution (NAS) reactions. This contrasts with non-halogenated pyridine carbamates, which require harsher conditions for substitution. For example, ferruginol (a non-halogenated diterpene in ) lacks such reactivity, highlighting bromine’s role in facilitating synthetic modifications .

Pharmacological Relevance

While lists neuroactive compounds (e.g., (+)-3-PPP, AC 927) with piperidine or benzamide motifs, this compound’s bromopyridine-carbamate structure may target different biological pathways. Carbamates are known for enzyme inhibition (e.g., acetylcholinesterase), but bromine’s electron-withdrawing effects could modulate binding affinity compared to chloro- or iodo-analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.